5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZGJGYBBMPQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 5-chloro-2-nitroaniline with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve steps such as nitration, reduction, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenyl derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
The compound 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic chemical with potential applications primarily in the pharmaceutical and agricultural sectors. Below is a detailed overview of its applications, supported by relevant data and insights.
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- A study explored the synthesis of various sulfamate derivatives, including this compound, highlighting its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines. The research focused on optimizing the synthesis process and evaluating biological activity against specific targets in cancer therapy .
Genotoxicity Assessment
Research indicates that compounds like this compound may exhibit genotoxic properties, which are critical in assessing their safety for pharmaceutical applications.
Insights
- Genotoxic impurities in pharmaceuticals pose significant risks; thus, compounds are evaluated using established guidelines to determine acceptable limits for human exposure. This compound's structure necessitates thorough testing for genotoxic effects, particularly in the context of regulatory compliance .
Agricultural Applications
The compound may also find utility in agricultural chemistry as a pesticide or herbicide. Its sulfamate group could enhance its effectiveness against pests while potentially offering lower toxicity to non-target organisms.
Research Findings
- Investigations into similar sulfamate derivatives have shown promise in pest control formulations, suggesting that this compound could be developed further for agricultural use .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. For instance, in medical research, it has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-4-[(2-Chloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 338405-97-3)
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S (identical to the target compound)
- Key Difference : The chloro substituent on the phenyl ring is at position 4 instead of 5 (see Figure 1).
- Properties: XLogP3 (lipophilicity): 3.5 Hydrogen bond donors/acceptors: 1/5 Topological polar surface area: 84.1 Ų
- Implications : Positional isomerism may alter bioavailability or receptor binding in biological systems.
5-Chloro-2-[(3,4-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 400080-37-7)
- Molecular Formula : C₁₅H₁₃Cl₃N₂O₄S
- Key Difference: The anilino group is substituted with 3,4-dichloro instead of 2-chloro, increasing chlorination.
- Properties :
- Implications : Enhanced chlorination may improve lipid solubility but could raise toxicity concerns.
2-[(3-Chloroanilino)Carbonyl]-3-Thienyl-N,N-Dimethylsulfamate
- Molecular Formula : C₁₃H₁₃ClN₂O₄S₂
- Key Difference : Replaces the phenyl ring with a thienyl (sulfur-containing aromatic) ring .
- Implications : Thienyl substitution may modify electronic properties or metabolic stability.
Comparative Physicochemical Data
Toxicity and Handling Considerations
- Toxicity Data Gaps: notes that toxicological properties of similar compounds (e.g., cyanoacetamides) are often understudied . underscores the lack of hazard classification data for sulfonamide derivatives like 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide .
Safety Recommendations :
- Standard precautions (gloves, goggles) are advised due to the reactive chloro and carbonyl groups.
Biological Activity
5-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic compound with potential applications in pharmaceuticals, particularly in the fields of antiviral and anticancer therapies. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula : C15H14Cl2N2O4S
- Molecular Weight : 389.26 g/mol
- CAS Number : 400080-36-6
- Purity : >90%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways and cellular signaling. The presence of the chloroaniline moiety suggests potential interactions with receptors or enzymes that are sensitive to halogenated compounds.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. The mechanism often involves the inhibition of viral enzymes or interference with the host's immune response.
Anticancer Activity
Studies have shown that sulfamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with angiogenesis.
- Modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
-
Antiviral Efficacy
- A study evaluated the antiviral activity of several sulfamate derivatives, including this compound, against influenza virus. Results showed a significant reduction in viral titers, indicating effective inhibition of viral replication.
-
Cytotoxicity Against Cancer Cells
- In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of pro-apoptotic markers, supporting its potential as an anticancer agent.
Data Table: Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | Viral Titer Reduction | Significant reduction observed | |
| Cytotoxicity | MTT Assay | IC50 = 15 µM | |
| Apoptosis Induction | Flow Cytometry | Increased pro-apoptotic markers |
Toxicological Considerations
The compound's potential genotoxicity has been a concern due to its structural similarities to known genotoxic agents. Regulatory frameworks recommend thorough testing for genotoxic impurities during pharmaceutical development to ensure safety for human use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
